2-{1-[(4-chlorophenoxy)acetyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}-N-(4-methoxyphenyl)acetamide
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Overview
Description
2-{1-[(4-chlorophenoxy)acetyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}-N-(4-methoxyphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinoxaline core, which is known for its biological activity, and is functionalized with chlorophenoxy and methoxyphenyl groups, enhancing its chemical reactivity and potential utility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[(4-chlorophenoxy)acetyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}-N-(4-methoxyphenyl)acetamide typically involves multiple steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of o-phenylenediamine with a diketone, such as glyoxal or benzil, under acidic conditions.
Acylation with 4-chlorophenoxyacetyl Chloride: The quinoxaline derivative is then acylated using 4-chlorophenoxyacetyl chloride in the presence of a base like triethylamine to form the intermediate compound.
Coupling with 4-methoxyaniline: Finally, the intermediate is coupled with 4-methoxyaniline under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine), to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to handle larger quantities of reactants.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl groups in the quinoxaline core, potentially converting them to alcohols.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced quinoxaline derivatives.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate in organic synthesis.
Biology
The quinoxaline core is known for its biological activity, including antimicrobial and anticancer properties. This compound could be explored for its potential as a pharmaceutical agent, particularly in drug discovery and development.
Medicine
Given its structural features, this compound might exhibit pharmacological activities such as enzyme inhibition or receptor modulation. Research could focus on its potential therapeutic applications in treating diseases like cancer or bacterial infections.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-{1-[(4-chlorophenoxy)acetyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}-N-(4-methoxyphenyl)acetamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The chlorophenoxy and methoxyphenyl groups could enhance its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
2-{1-[(4-chlorophenoxy)acetyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}-N-(4-hydroxyphenyl)acetamide: Similar structure but with a hydroxy group instead of a methoxy group.
2-{1-[(4-bromophenoxy)acetyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}-N-(4-methoxyphenyl)acetamide: Bromine substituent instead of chlorine.
2-{1-[(4-chlorophenoxy)acetyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}-N-(4-ethoxyphenyl)acetamide: Ethoxy group instead of methoxy group.
Uniqueness
The unique combination of the chlorophenoxy and methoxyphenyl groups in this compound may confer distinct chemical reactivity and biological activity compared to its analogs. These structural features could enhance its potential as a versatile intermediate in organic synthesis and as a candidate for pharmaceutical development.
Properties
Molecular Formula |
C25H22ClN3O5 |
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Molecular Weight |
479.9 g/mol |
IUPAC Name |
2-[1-[2-(4-chlorophenoxy)acetyl]-3-oxo-2,4-dihydroquinoxalin-2-yl]-N-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C25H22ClN3O5/c1-33-18-12-8-17(9-13-18)27-23(30)14-22-25(32)28-20-4-2-3-5-21(20)29(22)24(31)15-34-19-10-6-16(26)7-11-19/h2-13,22H,14-15H2,1H3,(H,27,30)(H,28,32) |
InChI Key |
GFTOOLCZZIMZMQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CC2C(=O)NC3=CC=CC=C3N2C(=O)COC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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